molecular formula C9H7BrF2O2 B13072130 2-(4-Bromo-2,6-difluorophenyl)propanoic acid

2-(4-Bromo-2,6-difluorophenyl)propanoic acid

Cat. No.: B13072130
M. Wt: 265.05 g/mol
InChI Key: AKQIRWUYBLIYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of propanoic acid, featuring a bromine atom and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method includes the selective cleavage of the ether bond by hydrobromic acid to obtain the desired product . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring or the propanoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid for bromination, fluorinating agents for introducing fluorine atoms, and various catalysts for facilitating Suzuki–Miyaura coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,6-difluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The specific arrangement of these atoms allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H7BrF2O2/c1-4(9(13)14)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3,(H,13,14)

InChI Key

AKQIRWUYBLIYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1F)Br)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.